Emamectin B1a is derived from avermectin B1, which itself is produced by the fermentation of Streptomyces avermitilis. In terms of classification, it falls under the category of insecticides and acaricides. The compound is known for its neurotoxic effects on pests, which disrupt their normal physiological functions.
The synthesis of emamectin B1a involves several steps that modify the structure of avermectin B1. Two notable methods include:
Emamectin B1a has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , with a molecular weight of approximately 875.13 g/mol . The structure includes various stereocenters, which contribute to its biological activity.
Emamectin B1a participates in several chemical reactions typical for insecticides:
The mechanism by which emamectin B1a exerts its insecticidal effects primarily involves binding to specific glutamate-gated chloride channels in the nervous system of insects. This binding leads to:
Data indicate that emamectin B1a has a high affinity for these channels, making it highly effective against target pests while being relatively safe for non-target organisms .
Relevant data highlight that formulations containing emamectin B1a can maintain efficacy over extended periods when stored properly .
Emamectin B1a is widely used in agriculture for pest control due to its effectiveness against a variety of harmful insects including caterpillars and thrips. Its applications include:
Emamectin B1a originates from the macrocyclic lactone backbone of avermectin B1a, biosynthesized by the soil actinobacterium Streptomyces avermitilis. This organism employs a type I polyketide synthase (PKS) system encoded by the ave gene cluster (spanning 82 kb) to assemble the 16-membered macrolide structure. The PKS machinery incorporates acetate and propionate extender units through seven modular enzymatic steps, culminating in avermectin B1a as the primary fermentation product [1] [6]. Key modifications include:
Fermentation optimization significantly impacts yield. Glucose feeding (3.0% at 5 days) and propionate supplementation (0.8% at 24 hours) enhance avermectin B1a titers by 12.8–13.8% through precursor-directed biosynthesis. Fed-batch glucose addition achieves peak concentrations of 780 mg/L – a 2.1-fold increase over controls [4].
Table 1: Key Enzymes in Avermectin B1a Biosynthesis
Gene/Enzyme | Function | Structural Impact |
---|---|---|
aveA1-A6 | Polyketide synthase core modules | Macrolide backbone assembly |
aveD | S-Adenosylmethionine-dependent methyltransferase | C13 methoxy group formation |
aveBI | Glycosyltransferase | L-Oleandrose attachment at C13 |
aveE | Bifunctional oxygenase/dehydratase | Spiroketal system formation |
Emamectin B1a is derived industrially through semi-synthetic modification of avermectin B1a via a two-step chemical pathway:
Table 2: Key Reaction Parameters for Emamectin B1a Synthesis
Step | Reagent | Conditions | Yield | Purity |
---|---|---|---|---|
Oxidation | t-butyl hydroperoxide | 25°C, anhydrous DMF | 92% | 98.5% |
Reductive Amination | Methylamine/NaBH(OAc)₃ | pH 6.5, methanol, 0°C | 85% | 99.1% |
The 4"-epimethylamino modification confers enhanced insecticidal activity through three mechanistic advantages:
Crystallographic studies reveal that the 4"(R) configuration optimally positions the methylamino group for interaction with residue Glu219 of the Heliothis virescens GABA receptor, explaining the 150-fold higher activity against Spodoptera frugiperda compared to the 4"(S) epimer [8].
Table 3: Biological Activity Correlates of Avermectin B1a Derivatives
Compound | 4"-Substituent | LD₉₀ (μg/g) Armyworm | Receptor Binding Kd (nM) |
---|---|---|---|
Avermectin B1a | OH | 0.45 | 9.2 |
Emamectin B1a | NHCH₃ (4"R) | 0.0028 | 0.11 |
4"-Deoxy-avermectin | H | 12.3 | 120.5 |
4"-(S)-epi-NHCH₃ | NHCH₃ (4"S) | 3.8 | 85.7 |
Emamectin comprises two homologs: B1a (C₄₉H₇₇NO₁₃) and B1b (C₄₈H₇₅NO₁₃), differentiated by their side-chain at C25:
This structural divergence arises during PKS assembly, where module 2 incorporates:
Despite identical modes of action, B1a exhibits 3–8× greater bioactivity due to:
Commercial emamectin formulations maintain an 80:20 B1a:B1b ratio, balancing potency with production efficiency. LC-MS analysis shows distinct retention times: 4.572 min (B1a) vs. 3.890 min (B1b) under reversed-phase conditions [9] [10].
Table 4: Physicochemical Differentiation of Emamectin Homologs
Property | Emamectin B1a | Emamectin B1b | Bioactivity Ratio (B1a:B1b) |
---|---|---|---|
Molecular Formula | C₄₉H₇₇NO₁₃·C₇H₆O₂ | C₄₈H₇₅NO₁₃·C₇H₆O₂ | 4.2:1 (Lepidoptera) |
Side-Chain (C25) | Sec-butyl | Isopropyl | 3.7:1 (Coleoptera) |
C26 Methyl Configuration | R-stereochemistry | S-stereochemistry | 8.1:1 (Aphids) |
¹H-NMR (C26-CH₃) | 0.92 ppm (triplet) | 1.18 ppm (doublet) | - |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7